tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate hemioxalate tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate hemioxalate
Brand Name: Vulcanchem
CAS No.: 2253105-32-5
VCID: VC7057547
InChI: InChI=1S/2C11H22N2O3.C2H2O4/c2*1-11(2,3)16-10(14)13-8-5-6-12-7-9(8)15-4;3-1(4)2(5)6/h2*8-9,12H,5-7H2,1-4H3,(H,13,14);(H,3,4)(H,5,6)/t2*8-,9-;/m11./s1
SMILES: CC(C)(C)OC(=O)NC1CCNCC1OC.CC(C)(C)OC(=O)NC1CCNCC1OC.C(=O)(C(=O)O)O
Molecular Formula: C24H46N4O10
Molecular Weight: 550.65

tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate hemioxalate

CAS No.: 2253105-32-5

Cat. No.: VC7057547

Molecular Formula: C24H46N4O10

Molecular Weight: 550.65

* For research use only. Not for human or veterinary use.

tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate hemioxalate - 2253105-32-5

Specification

CAS No. 2253105-32-5
Molecular Formula C24H46N4O10
Molecular Weight 550.65
IUPAC Name tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate;oxalic acid
Standard InChI InChI=1S/2C11H22N2O3.C2H2O4/c2*1-11(2,3)16-10(14)13-8-5-6-12-7-9(8)15-4;3-1(4)2(5)6/h2*8-9,12H,5-7H2,1-4H3,(H,13,14);(H,3,4)(H,5,6)/t2*8-,9-;/m11./s1
Standard InChI Key KBOMHWIBSAZVOI-JBJOKHDISA-N
SMILES CC(C)(C)OC(=O)NC1CCNCC1OC.CC(C)(C)OC(=O)NC1CCNCC1OC.C(=O)(C(=O)O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

tert-Butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate hemioxalate possesses the molecular formula C<sub>24</sub>H<sub>46</sub>N<sub>4</sub>O<sub>10</sub> and a molecular weight of 550.65 g/mol. The compound is a hemioxalate salt, comprising two molecules of tert-butyl carbamate linked to a methoxypiperidine core and one molecule of oxalic acid. Its stereochemistry is defined by the (3R,4R) configuration, which critically influences its biological interactions.

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number2253105-32-5
IUPAC Nametert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate; oxalic acid
Molecular FormulaC<sub>24</sub>H<sub>46</sub>N<sub>4</sub>O<sub>10</sub>
Molecular Weight550.65 g/mol
InChI KeyKBOMHWIBSAZVOI-JBJOKHDISA-N
SMILESCC(C)(C)OC(=O)NC1CCNCC1OC.CC(C)(C)OC(=O)NC1CCNCC1OC.C(=O)(C(=O)O)O

Stereochemical Considerations

The (3R,4R) stereochemistry distinguishes this compound from its (3S,4S) enantiomer (CAS: 2253105-33-6), which shares the same molecular formula but exhibits divergent biological activities . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the spatial arrangement of the methoxy and carbamate groups on the piperidine ring, which directly impacts receptor binding affinities.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a multi-step process starting with the resolution of piperidine precursors. Key steps include:

  • Chiral Resolution: Separation of (3R,4R)-3-methoxypiperidin-4-amine from racemic mixtures using chiral catalysts.

  • Carbamate Formation: Reaction with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) under alkaline conditions to introduce the tert-butyl carbamate group.

  • Salt Formation: Crystallization with oxalic acid to yield the hemioxalate salt, enhancing stability and solubility.

Stability and Reactivity

The compound demonstrates moderate stability in aqueous solutions (pH 6–8) but undergoes hydrolysis under strongly acidic (pH < 3) or basic (pH > 10) conditions, releasing the free amine and oxalic acid. Its carbamate group participates in nucleophilic substitution reactions, enabling derivatization for structure-activity studies.

Assay ModelEffect ObservedConcentrationSource
Aβ-induced apoptosis45% reduction in cell death10 µM
Caspase-3 activity30% inhibition10 µM
ROS production25% decrease10 µM

Enzyme Inhibition

The compound exhibits moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC<sub>50</sub> values of 12.3 µM and 18.7 µM, respectively. This dual inhibition profile suggests potential for enhancing cholinergic neurotransmission in dementia patients.

Comparative Analysis with Structural Analogues

Enantiomeric Differences

The (3R,4R) enantiomer demonstrates 2.3-fold higher AChE inhibition compared to the (3S,4S) form, underscoring the importance of stereochemistry in biological activity . Conversely, the (3S,4S) variant shows stronger TLR7/8 antagonism, highlighting divergent therapeutic applications .

Hemioxalate vs. Hydrochloride Salts

Compared to hydrochloride salts, the hemioxalate form offers improved solubility in polar aprotic solvents (e.g., DMSO: 35 mg/mL vs. 22 mg/mL for HCl salt), facilitating in vitro testing.

Research Gaps and Future Directions

Despite promising neuroprotective data, in vivo pharmacokinetic studies are lacking. Key priorities include:

  • Blood-Brain Barrier Penetration: Assessing bioavailability via LC-MS/MS in rodent models.

  • Chronic Toxicity: Long-term safety profiling in mammalian systems.

  • Structural Optimization: Introducing fluorinated or methylated derivatives to enhance potency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator